molecular formula C8H11NO3S B13113276 (2-Amino-4-(methylsulfonyl)phenyl)methanol

(2-Amino-4-(methylsulfonyl)phenyl)methanol

Cat. No.: B13113276
M. Wt: 201.25 g/mol
InChI Key: RVKBXCOCKOKQGE-UHFFFAOYSA-N
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Description

(2-Amino-4-(methylsulfonyl)phenyl)methanol is an organic compound with a complex structure that includes an amino group, a methylsulfonyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-(methylsulfonyl)phenyl)methanol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction and sulfonation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques such as crystallization and chromatography to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-(methylsulfonyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

(2-Amino-4-(methylsulfonyl)phenyl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methylsulfonyl)phenol
  • 4-(Methylsulfonyl)phenol
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

(2-Amino-4-(methylsulfonyl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for various applications in research and industry .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

(2-amino-4-methylsulfonylphenyl)methanol

InChI

InChI=1S/C8H11NO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3

InChI Key

RVKBXCOCKOKQGE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CO)N

Origin of Product

United States

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